molecular formula C16H10Cl2N2O3 B2739550 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 315246-08-3

2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No. B2739550
CAS RN: 315246-08-3
M. Wt: 349.17
InChI Key: PQIKMQNXVDWROI-UHFFFAOYSA-N
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Description

“2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile” is a chemical compound that falls under the category of heterocyclic compounds . It’s a derivative of dihydropyrano and has been synthesized via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .


Synthesis Analysis

The synthesis of this compound involves a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . The reaction was carried out in the presence of nano-eggshell/Ti (IV) as a catalyst . The process demonstrates various advantages, including high yields, short reaction times, easy work-up, reusability of the catalyst, and the absence of toxic organic solvents .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The 1 HNMR-spectra of the compound revealed singlet signals of the amino, methine, and methoxy moiety protons .


Chemical Reactions Analysis

The compound has been synthesized via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . This reaction was carried out in the presence of nano-eggshell/Ti (IV) as a catalyst .


Physical And Chemical Properties Analysis

The compound is a yellow solid . The 1 HNMR-spectra of the compound revealed singlet signals of the amino, methine, and methoxy moiety protons .

Scientific Research Applications

Antitumor Activity

The compound has shown promising antitumor activity . It was synthesized and its in vitro anti-proliferative profile was conducted against five cancer cell lines. The compound revealed strong and selective cytotoxic potency .

Tyrosine Kinase Receptor Inhibition

The compound has shown promising inhibition efficacy against the EGFR and VEGFR-2 kinases . This makes it a potential candidate for the development of new drugs targeting these receptors, which play a crucial role in the growth and spread of cancer .

Docking Analysis

The compound has been used in docking analysis into the EGFR and VEGFR-2 active sites. This helps to clarify the biological findings and understand the interaction of the compound with these receptors .

Synthesis of β-enaminonitrile Derivatives

The compound is a β-enaminonitrile derivative and its synthesis process could be used as a model for the synthesis of other β-enaminonitrile derivatives .

Cytotoxicity Studies

The compound has been used in cytotoxicity studies . For instance, one study showed that a compound displayed excellent cytotoxicity with IC 50 values of 1.81 ± 0.1 μM (MDA-MB-231) and 2.85 ± 0.1 μM (MCF-7) .

Photophysical Investigations

The compound can be used in photophysical investigations . These studies can provide valuable information about the electronic properties of the compound .

properties

IUPAC Name

2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O3/c1-7-4-12-14(16(21)22-7)13(9(6-19)15(20)23-12)8-2-3-10(17)11(18)5-8/h2-5,13H,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIKMQNXVDWROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)Cl)Cl)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile

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